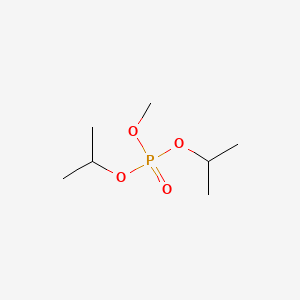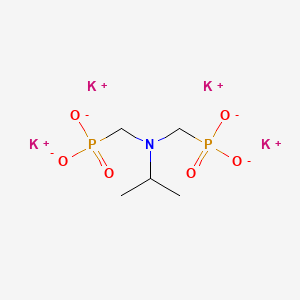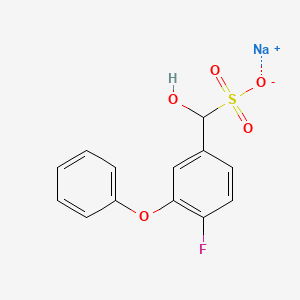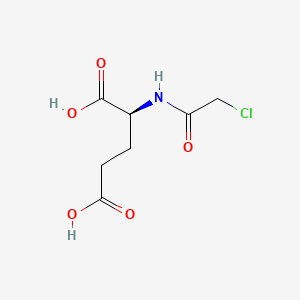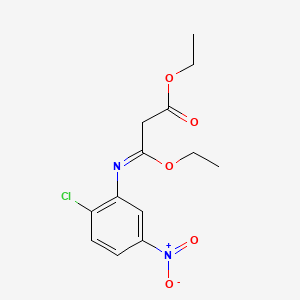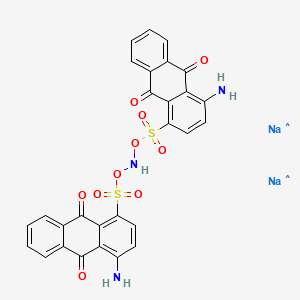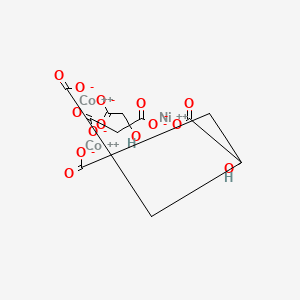
(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of (3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one can be achieved through various synthetic routes. One common method involves the use of reverse phase (RP) HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid . Industrial production methods often involve the use of high-pressure liquid chromatography (HPLC) for purification and separation .
Análisis De Reacciones Químicas
(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one involves its interaction with specific molecular targets and pathways. It is known to interact with androgen receptors, influencing various biological processes. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Comparación Con Compuestos Similares
(3aalpha,4alpha,7alpha,7aalpha)-Octahydro-4,7-methano-5H-inden-5-one can be compared with other similar compounds such as (3aalpha,4alpha,7alpha,7aalpha)-3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene and (3aalpha,4alpha,7alpha,7aalpha)-3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. These compounds share similar structural features but differ in their specific chemical properties and applications .
Propiedades
Número CAS |
31351-12-9 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1S,2R,6R,7S)-tricyclo[5.2.1.02,6]decan-8-one |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2/t6-,7+,8+,9-/m0/s1 |
Clave InChI |
OMIDXVJKZCPKEI-KDXUFGMBSA-N |
SMILES isomérico |
C1C[C@H]2[C@@H](C1)[C@@H]3C[C@H]2CC3=O |
SMILES canónico |
C1CC2C(C1)C3CC2CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


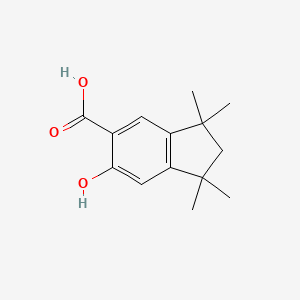

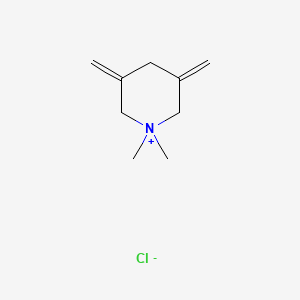

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
